4-aza-9-fluorenone

概述

描述

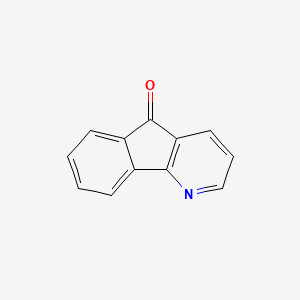

4-Aza-9-fluorenone (CAS: 3882-46-0) is a nitrogen-containing heterocyclic compound derived from the fluorenone scaffold, where a nitrogen atom replaces a carbon at the 4-position. This modification imparts distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science. Notably, its derivatives exhibit antiviral activity, such as PA-37, a this compound analog, which inhibits influenza virus replication with a minimum inhibitory concentration (MIC) of 1.7 μM .

准备方法

One-Pot Synthesis via Condensation and Cycloaddition

The most direct route to 4-aza-9-fluorenone involves a tandem condensation and cycloaddition sequence. A 2024 study demonstrated that amidrazones (e.g., 11 ) react with ninhydrin (8 ) in ethanol to form a 1,2,4-triazine intermediate (12 ), which undergoes an inverse-electron-demand Diels–Alder (IEDDA) reaction with norbornadiene (14 ) . This process is followed by bis-retro[4 + 2] cycloreversion, extruding nitrogen and cyclopentadiene to yield the tricyclic core (15 ) in 87% yield (Scheme 1).

Key Conditions :

-

Solvent: Ethanol

-

Temperature: 80°C

-

Time: 16 hours

This method is notable for its operational simplicity and scalability. The use of norbornadiene as a dienophile ensures regioselectivity, while ethanol serves as a green solvent. Post-synthesis functionalization of 15 via pyridine N-oxide chemistry (e.g., chlorination with POCl₃ and nucleophilic substitution with malonate) enables access to derivatives like 4-chloro- and 4-methyl-azafluorenones .

Palladium-Catalyzed Auto-Tandem Processes

Substituted 4-azafluorenones can be synthesized via palladium-catalyzed auto-tandem reactions starting from dihalogenated diaryl ketones. Marquise et al. (2016) reported that Suzuki coupling and intramolecular arylation occur sequentially under catalytic Pd conditions to construct the azafluorenone core . For example, 3-(bromobenzoyl)-2-chloropyridine undergoes coupling with aryl boronic acids, followed by cyclization to form 6- or 7-arylated 4-azafluorenones (e.g., I ) in moderate-to-high yields.

Advantages :

-

Tolerance for diverse aryl substituents

-

Single-step construction of polycyclic systems

Limitations :

-

Requires precise control of halogen positions for regioselective cyclization

-

Yields vary significantly with substrate electronics (45–78%)

Functionalization of the Azafluorenone Core

Post-synthesis modifications are critical for diversifying 4-azafluorenone derivatives. Key strategies include:

Pyridine N-Oxide Activation

Treatment of 15 with hydrogen peroxide generates the N-oxide (S1 ), which reacts with POCl₃ to install chlorine at C4 (16 ) in 60% yield over two steps . Subsequent nucleophilic substitution with malonate introduces methyl groups (S2 ), and decarboxylation yields 4-methyl-2-carboxy derivatives (17 ).

Silver-Catalyzed Decarboxylation

Decarboxylation of 17 using Ag₂CO₃ (15 mol %) in DMSO at 180°C removes the C2 ester, yielding onychine (1 ), a natural 4-azafluorenone alkaloid .

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| One-Pot Cycloaddition | Amidrazone, Ninhydrin | 87 | High yield, single operation | Limited to unsubstituted derivatives |

| Palladium Catalysis | Dihalogeno Diaryl Ketones | 45–78 | Diverse substitution patterns | Complex substrate preparation |

| Cascade Cycloaddition | Aldehydes, Enamines | 50–65 | Modular diene/dienophile selection | Requires optimization for 4-aza |

化学反应分析

4-aza-9-fluorenone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the thermal reaction of tributyl (inden-3-ylimino)phosphorane with α,β-unsaturated ketones and aldehydes leads to a Michael-type C–C bond formation and subsequent aza-Wittig reaction . The products can be oxidized conveniently by chromium trioxide and t-butyl hydroperoxide to give 4-aza-9-fluorenones . Common reagents used in these reactions include thiourea dioxide, ceric ammonium nitrate, and palladium (0) . Major products formed from these reactions include various derivatives of this compound .

科学研究应用

Chemical Synthesis

4-Aza-9-fluorenone is utilized as a precursor in the synthesis of various bioactive compounds. The compound can be synthesized through several methods, including the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, and ammonium acetate in the presence of thiourea dioxide at elevated temperatures. This method allows for the formation of derivatives that exhibit diverse biological activities.

Table 1: Synthesis Methods for this compound

| Synthesis Method | Reaction Conditions | Yield |

|---|---|---|

| Condensation with aryl aldehydes | 80°C, in water | High |

| Cyclization with ammonium acetate | Glacial acetic acid | Moderate |

This compound has been shown to possess various biological activities, making it a subject of interest in pharmacological research. Notably, it acts as a DNA intercalator and has been identified as a potent inhibitor of human topoisomerase IIα, which is crucial for DNA replication and repair. This property suggests its potential use in anticancer therapies.

Case Study: Anticancer Activity

A recent study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the compound's ability to intercalate into DNA, disrupting replication processes.

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of this compound derivatives against various pathogens. For instance, compounds derived from this structure have shown promising activity against Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | Staphylococcus aureus | 32 µg/mL |

| 1b | Candida albicans | 64 µg/mL |

| 1c | E. coli | 128 µg/mL |

Material Science Applications

In material science, this compound is explored for its nonlinear optical (NLO) properties, which are essential for developing advanced photonic materials. The compound's ability to form stable complexes with transition metals enhances its potential use in organic semiconductors and light-emitting diodes (LEDs). These applications are critical for the development of next-generation electronic devices .

NLO Properties

Research indicates that derivatives of this compound demonstrate significant first hyperpolarizability, making them suitable candidates for applications in optical switching and signal processing technologies .

作用机制

The mechanism of action of 4-aza-9-fluorenone involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalative agent, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase IIα . This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately inducing cell death . The compound’s strong anticancer activity is attributed to this mechanism, which is caspase 3-independent .

相似化合物的比较

Comparison with Structurally Similar Compounds

1-Aza-9-Oxafluorenes

- Structure : Features a nitrogen at the 1-position and an oxygen at the 9-position.

- Synthesis: Generated via acid-catalyzed cycloaddition of p-benzoquinone with 4-(4-methoxyphenyl) derivatives, avoiding pyridinium salt intermediates .

- Key Difference: The 1-aza-9-oxafluorene scaffold incorporates oxygen, enhancing polarity compared to 4-aza-9-fluorenone, which may influence bioavailability and target binding .

4,5-Diaza-9H-Fluoren-9-imine

- Structure : Contains two nitrogen atoms at the 4- and 5-positions and an imine group at the 9-position.

- Applications : Serves as a ligand in photochemically active metal complexes. Its planar diazafluorene rings facilitate π-π stacking, useful in optoelectronic materials .

9-(Pyridazinyl-4)-4-Azafluorenes

- Structure: 4-Azafluorene fused with pyridazine or indeno[1,2-c]pyridazine moieties.

- Synthesis : Derived from 9-(3,6-diphenylpyridazinyl-4)-4-azafluorene via hydroxylation and spirocyclization reactions .

- Applications : Primarily explored for synthetic versatility rather than bioactivity.

- Key Difference: The extended conjugation from pyridazine rings may enhance fluorescence properties, differentiating these compounds from the simpler this compound .

Indeno-Pyridinones (e.g., 3-Acetyl-2-Methyl-4-Phenyl-5H-Indeno[1,2-b]pyridin-5-one)

- Structure: Combines indene and pyridinone rings.

- Properties: Exhibits a higher molecular weight (313.11 g/mol) and density (1.247 g/cm³) compared to this compound. Predicted boiling points exceed 550°C, suggesting thermal stability .

- Applications: Limited evidence on bioactivity but structurally relevant for materials science.

Pharmacological and Functional Comparisons

Antiviral Activity

- This compound (PA-37): MIC = 1.7 μM against influenza virus, comparable to quinolinone derivatives (e.g., PA-49) .

- 1-Aza-9-Oxafluorenes : Broad antiviral activity reported, but quantitative data are lacking .

- Key Insight: Both scaffolds show promise in antiviral drug design, but this compound derivatives have better-characterized potency.

Photochemical and Electronic Properties

- 4,5-Diaza-9H-Fluoren-9-imine : Used in photoactive complexes due to planar structure and electron-deficient rings .

- This compound: Limited data, but nitrogen substitution likely enhances electron transport in organic semiconductors.

Data Table: Structural and Functional Comparison

生物活性

4-Aza-9-fluorenone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key findings from recent studies, including data tables and case studies.

Chemical Structure and Synthesis

This compound is derived from the fluorenone core structure, where a nitrogen atom replaces one of the carbon atoms in the aromatic ring. This modification significantly influences its chemical properties and biological activities. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, which can include fluorene derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study demonstrated that compounds derived from 9H-fluoren-9-one oxime exhibited promising antimicrobial features, particularly against Staphylococcus aureus and Candida albicans. The presence of electron-withdrawing groups, such as chlorine, enhanced these activities, indicating that structural modifications can optimize antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | Staphylococcus aureus | 32 µg/mL |

| 1b | Candida albicans | 64 µg/mL |

| 1c | E. coli | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown effectiveness in inhibiting tumor cell proliferation. The mechanism often involves the disruption of cellular processes essential for cancer cell survival. For example, compounds similar to this compound have been reported to interact with DNA and affect transcription factors involved in cell proliferation .

Case Study: In Vitro Evaluation

In vitro studies using cancer cell lines have demonstrated that this compound derivatives can induce apoptosis and inhibit cell cycle progression. A notable study reported IC50 values for different derivatives against various cancer cell lines:

Table 2: IC50 Values of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1a | MCF-7 (Breast Cancer) | 15.2 |

| 1b | HeLa (Cervical Cancer) | 10.5 |

| 1c | A549 (Lung Cancer) | 20.3 |

Antioxidant Activity

The antioxidant activity of this compound has also been assessed through various assays. These studies typically measure the compound's ability to scavenge free radicals, which is crucial for evaluating its potential therapeutic applications.

In a recent study, the DPPH assay revealed varying scavenging capacities among different derivatives:

Table 3: Antioxidant Activity of this compound Derivatives

| Compound | DPPH Scavenging Activity (%) at 1000 µM |

|---|---|

| 1a | 24.64 |

| 1b | 16.29 |

| 1c | 19.81 |

While the scavenging activity was relatively low compared to standard antioxidants, these results indicate that further structural optimization could enhance their efficacy .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-aza-9-fluorenone derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Pyrazolo-fused 4-azafluorenones (e.g., indeno[1,2-b]pyrazolo[4,3-e]pyridines, IPP) can be synthesized via a green, one-pot process using aldehydes, malononitrile, and hydrazine derivatives under mild conditions (60°C, ethanol/water solvent). This method avoids hazardous reagents and achieves yields >70% . Key factors include stoichiometric control of hydrazine derivatives and pH adjustments to stabilize intermediates. For substituted derivatives, post-functionalization via Suzuki-Miyaura coupling or Knoevenagel condensation is recommended .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound derivatives?

- Methodological Answer : UV-Vis and fluorescence spectroscopy are critical for analyzing photophysical properties (e.g., ICT modulation), complemented by DFT calculations to predict HOMO-LUMO gaps and charge-transfer transitions . NMR (¹H/¹³C) and X-ray crystallography validate structural motifs like fused pyrazole rings and substituent positioning . For electron-deficient derivatives, cyclic voltammetry correlates experimental bandgaps with computed redox potentials .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability tests in ethanol/water mixtures (pH 4–10) show degradation <5% over 72 hours at 25°C, but acidic conditions (pH <3) induce ketone protonation, altering reactivity. Thermal gravimetric analysis (TGA) confirms stability up to 200°C, making it suitable for optoelectronic applications . For long-term storage, inert atmospheres (N₂) and desiccants are advised to prevent oxidation .

Advanced Research Questions

Q. How do electron-donating and electron-withdrawing substituents tune the HOMO-LUMO gap in this compound scaffolds?

- Methodological Answer : Substituents at position 4 of the fused system directly modulate electronic properties. Electron-donating groups (e.g., -NMe₂) raise HOMO and LUMO energies, narrowing the bandgap (HLG) by 0.3–0.5 eV, while electron-withdrawing groups (e.g., -CN) lower both levels, widening the HLG . Extended conjugation (e.g., dicyanovinylidene substituents) further reduces HLG by 0.8 eV via π-orbital delocalization . Spectroscopic evidence (n→π* transitions) and Mulliken charge analysis clarify substituent effects on carbonyl reactivity .

Q. How can researchers resolve contradictions in photophysical data between structurally similar this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity effects or aggregation-induced emission (AIE). For example, polar solvents (DMF) may quench fluorescence in donor-acceptor derivatives, while non-polar solvents (toluene) enhance quantum yields . Systematic studies using time-resolved fluorescence and transient absorption spectroscopy differentiate intrinsic ICT behavior from environmental artifacts . Computational modeling (TD-DFT) identifies overlooked factors like torsional angles or intermolecular interactions .

Q. What experimental design principles apply to developing this compound-based fluorescent sensors for cyanide detection?

属性

IUPAC Name |

indeno[1,2-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHFQGLEIGIEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192081 | |

| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3882-46-0 | |

| Record name | 5H-Indeno[1,2-b]pyridin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3882-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3882-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-indeno[1,2-b]pyridin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Azafluoren-9-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU4UN93QQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。